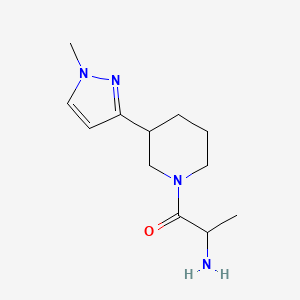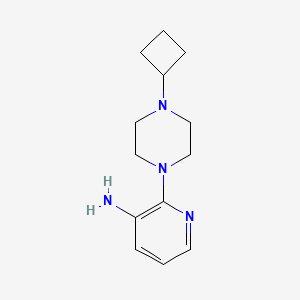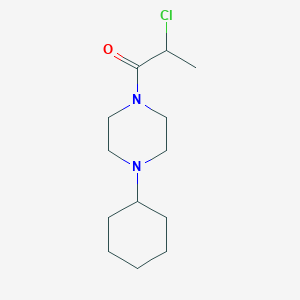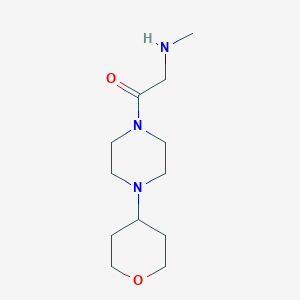
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
説明
2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, commonly referred to as “MPP”, is a small molecule that has been studied extensively in the field of medicinal chemistry. It is a structural analog of the neurotransmitter dopamine, and has been used in a variety of research applications. MPP has been studied for its ability to modulate the activity of various receptors in the central and peripheral nervous systems, and has been used as a tool for studying the effects of dopamine on various physiological processes. In addition, MPP has been used to study the effects of dopamine on the development of various neurological disorders, such as Parkinson’s disease.
科学的研究の応用
Cytochrome P450 Inhibition
In the context of drug metabolism and potential drug-drug interactions (DDIs), the study of cytochrome P450 (CYP) enzymes is crucial. Selective chemical inhibitors of CYP isoforms are utilized to understand the metabolic pathways of various drugs. For instance, compounds structurally related to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one could potentially serve as selective inhibitors or substrates for these enzymes, aiding in the phenotyping of drug metabolism Khojasteh et al., 2011.
Dipeptidyl Peptidase IV Inhibition
The inhibition of dipeptidyl peptidase IV (DPP IV) is a validated target for the treatment of type 2 diabetes mellitus (T2DM), with several inhibitors reported as antidiabetic drugs. Compounds with similar structures to the one may have the potential to influence the activity of DPP IV, affecting the degradation of incretin molecules and thereby insulin secretion Mendieta et al., 2011.
Heterocyclic Compound Synthesis
The synthesis and functionalization of heterocyclic compounds, such as pyrazolines and pyrazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. The compound , featuring both a pyrazole and piperidine moiety, may be relevant in the synthesis or study of new heterocyclic structures with potential therapeutic applications Gomaa & Ali, 2020.
Flavour Compounds in Foods
Branched aldehydes, derived from amino acids through metabolic pathways, contribute significantly to the flavor profile of various food products. The study of such compounds and their formation or degradation pathways could be relevant for improving food quality and understanding flavor science. Compounds related to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one might intersect with this research area through their potential roles in flavor chemistry or as intermediates in the synthesis of flavor compounds Smit, Engels, & Smit, 2009.
Antifungal Activity
The search for new antifungal agents against specific pathogens, such as Fusarium oxysporum, involves the testing and development of synthetic compounds. Compounds structurally similar to the query molecule could have potential antifungal activities, contributing to agricultural or medical research focused on combating fungal infections Kaddouri et al., 2022.
作用機序
Target of Action
Compounds containing imidazole and pyrazole moieties, which are present in this compound, are known to interact with a broad range of biological targets .
Mode of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing imidazole and pyrazole moieties can interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action and efficacy of a compound .
特性
IUPAC Name |
2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSENSESGLLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)
![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1478724.png)
![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)





